methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects
Result of Action
Pyrazole derivatives are known to have diverse pharmacological effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound
Biochemical Analysis
Biochemical Properties
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also binds to specific proteins, altering their conformation and function, which can affect cellular processes such as signal transduction and gene expression.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of these biomolecules. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of metabolites by altering the activity of metabolic enzymes, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its effects on intracellular targets . The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of the compound is crucial for its precise regulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives . For instance, the reaction of acetylacetone with methyl hydrazine under acidic conditions can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and catalytic processes to enhance yield and efficiency. The use of transition-metal catalysts and photoredox reactions has been explored to streamline the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide production.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Utilized in the synthesis of pharmaceutical compounds.
Uniqueness
Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 1,3-dimethylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-9(2)8-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFZAQHRQDNIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194006 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78703-55-6 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78703-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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